Discovery and synthesis of MAT2A inhibitor 2
Discovery and synthesis of MAT2A inhibitor 2
An In-depth Technical Guide on the Discovery and Synthesis of MAT2A Inhibitor AG-270
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3] In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly due to a synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][4] MTAP is co-deleted with the CDKN2A tumor suppressor gene in approximately 15% of all human cancers.[1][5] This genetic alteration leads to the accumulation of 5′-methylthioadenosine (MTA), which inhibits protein arginine methyltransferase 5 (PRMT5). Consequently, these cancer cells become highly dependent on MAT2A to maintain SAM levels for survival.[1]
AG-270 (also known as S095033) is a first-in-class, oral, potent, and reversible allosteric inhibitor of MAT2A.[6][7][8] It was developed to selectively target these MTAP-deleted cancer cells.[9] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of AG-270.
Discovery and Structure
The discovery of AG-270 was a result of extensive structure-based drug design efforts. The chemical scaffold of AG-270 belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one class.[8][10] The development process involved iterative structure-guided design to significantly improve the potency from initial fragment screening hits.[9]
The binding mode of AG-270 to MAT2A was elucidated through X-ray crystallography. The cocrystal structure of AG-270 with MAT2A in the presence of the reaction product SAM (PDB code: 7KCC) revealed that the inhibitor binds to an allosteric site at the interface of the MAT2A dimer.[8][10] This binding traps the product SAM within the active site by locking the enzyme in a closed conformation, which confirms its allosteric mechanism of action.[8] The structure also validated an intramolecular hydrogen bond in AG-270, suggesting that its bound conformation is a low-energy state.[8]
Synthesis of AG-270
The chemical synthesis of AG-270 has been described in detail. A key step in the synthesis involves the construction of the 1H-pyrazol-5-amine intermediate. This is achieved by reacting a nitrile compound with hydrazine in acetic acid, followed by the addition of cyclohexanone.[7] The overall synthesis is a multi-step process that culminates in the formation of the final AG-270 molecule.[7]
Mechanism of Action
AG-270 is an allosteric and substrate-noncompetitive inhibitor of MAT2A.[8] Unlike competitive inhibitors that bind to the enzyme's active site, AG-270 binds to a distinct allosteric pocket.[8][10] This binding event does not compete with the substrates, L-methionine or ATP. Instead, it inhibits the enzyme by preventing the release of the product, SAM.[8] This leads to a reduction in intracellular SAM levels, which in turn exacerbates the suppression of PRMT5 activity in MTAP-deleted cells, leading to selective cell death.[1] Furthermore, MAT2A inhibition by AG-270 has been shown to induce DNA damage and alter mRNA splicing of genes involved in cell cycle regulation.[4][11]
Quantitative Data
Table 1: In Vitro Potency and Cellular Activity of AG-270 and Related Compounds
| Compound | MAT2A Enzymatic IC50 (nM) | HCT-116 MTAP-/- Cell Proliferation IC50 (µM) | Reference |
| AG-270 | Not explicitly stated in provided texts | Not explicitly stated in provided texts | [8] |
| AGI-24512 | 8 | Not available | [10] |
| Compound 17 | 150 | Not available | [8] |
| AGI-25696 | Not available | Not available | [8][12] |
| PF-9366 | Not available | Not available | [1][12] |
Note: While specific IC50 values for AG-270 were not found in the provided search results, its development as a clinical candidate implies high potency. AGI-24512 is a potent analog from the same chemical series.
Table 2: Preclinical Pharmacokinetics of AG-270
| Species | Administration | Dose (mg/kg) | Mean Half-Life (h) | Reference |
| Mouse | IV | 1 | Not available | [13] |
| PO | 5 | Not available | [13] | |
| Rat | IV | 1 | Not available | [13] |
| PO | 5 | Not available | [13] | |
| Dog | IV | 1 | Not available | [13] |
| PO | 5 | Not available | [13] | |
| Monkey | IV | 1 | Not available | [13] |
| PO | 5 | Not available | [13] |
Note: The referenced figure S6 in the supplementary information[13] contains plasma concentration-time profiles, but specific pharmacokinetic parameters like half-life were not detailed in the abstract text.
Table 3: Phase I Clinical Trial Results for AG-270 (NCT03435250)
| Parameter | Finding | Reference |
| Dosing Regimen | 50 mg QD up to 400 mg QD and 200 mg BID | [5][14] |
| Maximum Tolerated Dose (MTD) | 200 mg once daily (QD) | [5][14] |
| Pharmacokinetics (PK) | Plasma concentrations increased dose-proportionally up to 200 mg QD. The median half-life ranged from 16.1 to 38.4 hours. | [14] |
| Pharmacodynamics (PD) | Robust target engagement with 54% to 70% reduction in plasma SAM levels across various doses. Reduction in tumor SDMA levels in paired biopsies. | [6][14][15] |
| Safety and Tolerability | Generally well-tolerated up to 200 mg QD. Common treatment-related adverse events included reversible increases in liver function tests, thrombocytopenia, anemia, fatigue, and rash. | [5][6] |
| Efficacy | Preliminary signs of clinical activity. Two partial responses were observed. Five other patients had stable disease for ≥16 weeks. | [5][6][15] |
Experimental Protocols
MAT2A Enzymatic Assay: The mechanism of action was determined by running the MAT2A enzyme assay with one substrate (e.g., L-Met) held at a fixed concentration while titrating the second substrate (e.g., ATP) and the inhibitor simultaneously.[13] This allows for the determination of whether the inhibition is competitive or noncompetitive with respect to each substrate.[8]
Cellular Proliferation Assay: The anti-proliferative effects of MAT2A inhibitors were assessed in cancer cell lines, particularly those with and without MTAP deletion (e.g., HCT-116 MTAP-/-).[1][12] These assays typically involve treating cells with varying concentrations of the inhibitor for a set period and then measuring cell viability using standard methods like MTT or CellTiter-Glo.
In Vivo Xenograft Studies: The in vivo efficacy of AG-270 was evaluated in mouse xenograft models, including those derived from patient tumors (PDX models).[11] In a study with an HCT-116 MTAP-deleted xenograft model, AG-270 administered at 50 mg/kg daily resulted in a tumor growth inhibition (TGI) of 43%.[12] These studies also involved monitoring for tolerability, such as changes in body weight.[12]
Pharmacokinetic Studies: Preclinical pharmacokinetic profiles of AG-270 were determined in multiple species (mouse, rat, dog, and monkey) following both intravenous (IV) and oral (PO) administration.[13] Plasma concentrations of the drug were measured over time to calculate key PK parameters.
Phase I Clinical Trial (NCT03435250): This first-in-human trial enrolled patients with advanced solid tumors or lymphomas characterized by homozygous MTAP deletion.[6][11][15] The study followed a dose-escalation design to determine the MTD.[6][15] Secondary objectives included assessing safety, tolerability, pharmacokinetics, pharmacodynamics (by measuring plasma SAM and tumor SDMA), and preliminary efficacy.[6][15]
Visualizations
Caption: MAT2A pathway and the synthetic lethal effect of AG-270.
Caption: AG-270 drug discovery and development workflow.
Caption: Logical relationship of synthetic lethality with MAT2A and MTAP.
References
- 1. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. probiologists.com [probiologists.com]
- 5. aacr.org [aacr.org]
- 6. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
